molecular formula C12H20N2O8 B152284 Mugineic acid CAS No. 69199-37-7

Mugineic acid

Cat. No. B152284
CAS RN: 69199-37-7
M. Wt: 320.3 g/mol
InChI Key: GJRGEVKCJPPZIT-JBDRJPRFSA-N
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Description

Mugineic acid is an organic compound consisting of an azetidine group and three carboxylates . It is a siderophore, more specifically, a phytosiderophore, i.e., a plant-produced siderophore . It functions as an iron accumulating agent for barley and other plants . It is an amino acid excreted by some graminaceous (grassy) plants under conditions of iron deficiency as part of a strategy of solubilizing Fe from the root environment for uptake by the plant .


Synthesis Analysis

Mugineic acid is biosynthesized from S-methylmethionine . The compound binds metal ions as a hexadentate ligand . A study reports on the concise total synthesis of eight natural products of the mugineic acid and avenic acid families (phytosiderophores) . An innovative „east-to-west“ assembly of the trimeric products resulted in a high degree of divergence enabling the formation of the final products in just 10 or 11 steps each with a minimum of overall synthetic effort .


Molecular Structure Analysis

The molecular formula of Mugineic acid is C12H20N2O8 . The compound binds metal ions as a hexadentate ligand . The coordination of mugineic acid to Co (III) and Fe (III) ions involves the azetidine nitrogen, secondary amine nitrogen, both terminal carboxylate oxygens as basal planar donors, and the hydroxyl oxygen and intermediate carboxylate oxygen as axial donors in nearly octahedral configuration .


Chemical Reactions Analysis

Mugineic acid is involved in iron uptake and transport in plants . It functions as an iron accumulating agent for barley and other plants . The expression of VACUOLAR MUGINEIC ACID TRANSPORTER (OsVMT), a homolog of OsTOM1, was induced in roots under iron deficiency .


Physical And Chemical Properties Analysis

Mugineic acid is a colorless solid . It is soluble in water .

Scientific Research Applications

1. Plant Nutrition and Soil Chemistry

Mugineic acid (MA), a phytosiderophore, plays a significant role in plant nutrition, particularly in iron uptake. Research has shown that MA is specifically exuded by graminaceous plants to chelate iron from the soil, aiding in the adaptation of these plants to iron-deficient conditions (Chi, 2010). Further studies have investigated the complexation of metals by phytosiderophores like MA, revealing their role in the uptake of various metal ions from the soil (Weber, Neumann & Römheld, 2002).

2. Enhancement of Agricultural Production

MA has been explored for its potential in enhancing agricultural production. A study found that transgenic rice lines possessing barley genes involved in MA synthesis showed higher iron and zinc concentrations in grains, suggesting the possibility of using MAs to increase the nutritional value of staple foods (Masuda et al., 2008).

3. Interaction with Microorganisms

MA also interacts with microorganisms in the rhizosphere. A study demonstrated that MA can be a source of iron for rhizosphere fluorescent pseudomonads, highlighting the ecological implications of these interactions (Jurkevitch et al., 2004).

4. Synthetic Chemistry and Molecular Probes

In synthetic chemistry, practical methods have been developed for the synthesis of MA and its derivatives. These synthetic techniques are crucial for studying the biological functions and mechanistic aspects of MA in greater detail (Namba, 2011). Additionally, the synthesis of fluorescent MA derivatives has enabled their visualization and study within living cells, providing insights into the internalization and transport mechanisms of MA in plants (Namba & Murata, 2018).

5. Environmental Implications

The interaction of MA with soil and its impact on metal dissolution has been a subject of environmental research. Studies have shown how MA affects the solubilization of iron in different soil types and how it compares to other chelating agents in extracting metals from soils (Hiradate & Inoue, 2000).

6. Bioinorganic Chemistry

MA has been extensively studied in the field of bioinorganic chemistry, particularly in its role as a ligand for various metal ions. For example, X-ray crystallographic analysis of MA complexes with metals like copper and iron has provided insights into its structural and functional properties (Mino, 2018).

Future Directions

The future directions of research on Mugineic acid could involve the establishment of a general solution for all members of the mugineic and avenic acid family in natural form compatible with an application towards 13C 2-labelled versions . These are required as standards for high performance trace quantification in complex matrices as well as for biodegradation experiments .

properties

IUPAC Name

(2S)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)/t6-,7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRGEVKCJPPZIT-JBDRJPRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)O)C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mugineic acid

CAS RN

69199-37-7
Record name Mugineic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69199-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mugineic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069199377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MUGINEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR256JY76I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,620
Citations
Y Sugiura, H Tanaka, Y Mino, T Ishida… - Journal of the …, 1981 - ACS Publications
… mugineic acid.6 … mugineic acid for iron uptake and/or transport by graminaceous plants, we have examined structural, spectroscopic, and electrochemical properties of the mugineic acid…
Number of citations: 171 pubs.acs.org
T Takemoto, K Nomoto, S Fushiya, R Ouchi… - Proceedings of the …, 1978 - jstage.jst.go.jp
… -chelating activity, named mugineic acid, was isolated as … of mugineic acid isolated from the cationic fraction of roots washings of water-cultured oats, Hordeum vulgatre L. Mugineic acid …
Number of citations: 187 www.jstage.jst.go.jp
S Takagi, K Nomoto, T Takemoto - Journal of Plant Nutrition, 1984 - Taylor & Francis
A natural chelator designated mugineic acid (MA) was isolated from the root washings of barley cultivar “Minorimugi”;. The secretion of MA by barley roots occurred in the morning, and …
Number of citations: 658 www.tandfonline.com
Y Mino, T Ishida, N Ota, M Inoue… - Journal of the …, 1983 - ACS Publications
… analogous Co(III) complex of the mugineic acid-Fe(III) complex … to involve the excretion of mugineic acid from the roots which … the isolation and structure of mugineic acid (MA), an amino …
Number of citations: 121 pubs.acs.org
K Namba, K Kobayashi, Y Murata, H Hirakawa… - Angewandte …, 2010 - academia.edu
… This result was a clear contrast to our previous unsuccessful attempts, in which the mugineic acid … [15] Finally, the deprotection of 14 a gave the 2’-p-bromobenzyltriazole mugineic acid …
Number of citations: 13 www.academia.edu
K Inoue, S Hiradate, S Takagi - Soil Science Society of America …, 1993 - Wiley Online Library
Interactions between mugineic acid (MA) purified from root washings of Fe‐deficient barley (Hordeum vulgare L., cv. Minorimugi) and synthetically produced Fe oxides (goethite, …
Number of citations: 54 acsess.onlinelibrary.wiley.com
M Suzuki, M Takahashi, T Tsukamoto… - The Plant …, 2006 - Wiley Online Library
Mugineic acid family phytosiderophores (MAs) are metal chelators that are produced in graminaceous plants in response to iron (Fe) deficiency, but current evidence regarding …
Number of citations: 298 onlinelibrary.wiley.com
S Takagi, S Kamei, MH Yu - Journal of Plant Nutrition, 1988 - Taylor & Francis
Several chelators Including EDTA, DTPA, deferriferrioxamine B (FOB), mugineic acid (MA), and 2'‐deoxymugineic acid (DMA) were tested for their ability to extract Fe from different soil …
Number of citations: 151 www.tandfonline.com
A Chimiak, RC Hider, A Liu, JB Neilands… - Siderophores from …, 1984 - Springer
… Mugineic acid and pseudo-mugineic acid appear to be of general occurrence in graminaceous plants. New iron-chelating substances isolated from the roots of gramineous plants, …
Number of citations: 147 link.springer.com
M Suzuki, A Urabe, S Sasaki, R Tsugawa… - Nature …, 2021 - nature.com
Iron (Fe) is an essential nutrient, but is poorly bioavailable because of its low solubility in alkaline soils; this leads to reduced agricultural productivity. To overcome this problem, we first …
Number of citations: 29 www.nature.com

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